molecular formula C20H14I2N2O4 B11533318 N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide

N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide

Cat. No.: B11533318
M. Wt: 600.1 g/mol
InChI Key: JSOVVYLSDVSYIQ-FOKLQQMPSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide is a complex organic compound characterized by the presence of iodine atoms and hydroxyl groups

Preparation Methods

The synthesis of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-diiodobenzaldehyde and 4-(4-hydroxyphenoxy)benzohydrazide. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.

    Industry: It is used in the development of corrosion inhibitors and as a component in specialty polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide can be compared with similar compounds such as:

    4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound is also a hydrazide derivative with similar structural features but different substituents, leading to variations in its chemical and biological properties.

    N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide: This compound has a pyridine ring instead of the phenoxy group, resulting in different reactivity and applications.

Properties

Molecular Formula

C20H14I2N2O4

Molecular Weight

600.1 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-4-(4-hydroxyphenoxy)benzamide

InChI

InChI=1S/C20H14I2N2O4/c21-17-9-12(10-18(22)19(17)26)11-23-24-20(27)13-1-5-15(6-2-13)28-16-7-3-14(25)4-8-16/h1-11,25-26H,(H,24,27)/b23-11+

InChI Key

JSOVVYLSDVSYIQ-FOKLQQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)OC3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C(=C2)I)O)I)OC3=CC=C(C=C3)O

Origin of Product

United States

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